molecular formula C44H72S2Sn2 B13135855 (5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane

(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane

Cat. No.: B13135855
M. Wt: 902.6 g/mol
InChI Key: GUWOTUUVCKMEHH-UHFFFAOYSA-N
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Description

(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with two trimethylstannyl groups attached to a benzothiolo-benzothiol core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiolo-Benzothiol Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiolo-benzothiol core.

    Introduction of Dodecyl Groups: The dodecyl groups are introduced through alkylation reactions using dodecyl halides in the presence of a base.

    Attachment of Trimethylstannyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.

    Substitution: Various halides or nucleophiles; reactions are often conducted in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used as a precursor for the synthesis of other organotin compounds. It also serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology

The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between organotin compounds and proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Organotin compounds have shown promise as anticancer agents, and this particular compound may exhibit similar activity.

Industry

Industrially, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used in the production of advanced materials, including coatings and polymers. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound may disrupt cellular processes by interacting with nucleic acids or membrane components.

Properties

Molecular Formula

C44H72S2Sn2

Molecular Weight

902.6 g/mol

IUPAC Name

(5,10-didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane

InChI

InChI=1S/C38H54S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-31-29-35-36(37-33(31)25-27-39-37)30-32(34-26-28-40-38(34)35)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h25-26,29-30H,3-24H2,1-2H3;6*1H3;;

InChI Key

GUWOTUUVCKMEHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C

Origin of Product

United States

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